REACTION_CXSMILES
|
Cl[C:2]1[C:3](N)=[N:4]C=[CH:6][CH:7]=1.CC[N:11](CC)CC.[C:16](Cl)(=[O:18])[CH3:17].C([O-])(O)=O.[Na+].[CH2:25]([Cl:27])Cl>>[Cl:27][C:25]1[C:6]([NH:11][C:16](=[O:18])[CH3:17])=[CH:7][CH:2]=[CH:3][N:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |